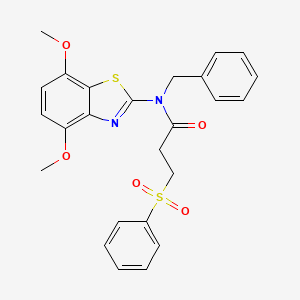

3-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide

Description

This compound is a sulfonamide derivative featuring a benzothiazole core substituted with 4,7-dimethoxy groups, a benzyl moiety, and a benzenesulfonyl propanamide side chain. The 4,7-dimethoxy groups on the benzothiazole ring may enhance solubility and modulate electronic properties, while the benzenesulfonyl moiety could influence binding affinity through hydrophobic interactions or hydrogen bonding .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5S2/c1-31-20-13-14-21(32-2)24-23(20)26-25(33-24)27(17-18-9-5-3-6-10-18)22(28)15-16-34(29,30)19-11-7-4-8-12-19/h3-14H,15-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGILNFRWVSRMIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Dimethoxy Groups: The 4,7-dimethoxy groups can be introduced via electrophilic aromatic substitution reactions using methoxy-substituted reagents.

Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.

Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone by reacting the intermediate with a suitable amine, such as benzylamine, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores or functional groups. Below is a detailed comparison:

Benzothiazole-Based Sulfonamides

- ZINC27742665 (Z14) :

- The benzothiazole core in Z14 lacks methoxy substituents but includes an ethoxy group at position 4.

- The propanamide chain in the target compound is replaced with a pyrimidine-carboxamide group in Z13.

- Example 1 (Patent Journal): Structure: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid . Comparison:

- Shares the benzothiazole-amino motif but incorporates a tetrahydroquinoline-thiazole hybrid scaffold.

- The absence of sulfonamide groups in Example 1 suggests divergent binding mechanisms compared to the target compound .

Methoxy-Substituted Benzothiazoles

- Cpd E (Genomics and Molecular Life Sciences): Structure: (6-Nitro-1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid . Comparison:

- Both compounds feature a benzothiazole-carbamoyl group, but Cpd E includes a nitro substituent and a sulfonic acid moiety.

- Activity : Cpd E acts as a low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitor, whereas the 4,7-dimethoxy groups in the target compound may enhance membrane permeability for intracellular targets .

Propanamide Derivatives

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

- While structurally less complex, this compound’s synthesis (via benzoyl chloride and amino alcohol) mirrors methodologies applicable to the target compound’s propanamide chain.

- The absence of a benzothiazole or sulfonamide group limits its utility in metal-catalyzed C–H functionalization compared to the target compound .

Structural and Functional Data Table

Research Findings and Implications

- Computational Insights : SHELX programs () are widely used for crystallographic refinement of benzothiazole derivatives, implying that structural validation of the target compound would benefit from similar methodologies .

Biological Activity

The compound 3-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide is a member of the benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C20H22N2O3S

- Molecular Weight : 378.47 g/mol

- IUPAC Name : this compound

Structural Features

The compound features a sulfonamide group, a benzyl moiety, and a benzothiazole ring, which contribute to its biological activity. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that benzothiazole derivatives exhibit various mechanisms of action, including:

- Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

- Anti-inflammatory Effects : Compounds similar to this one have demonstrated the ability to inhibit pro-inflammatory enzymes like lipoxygenase, suggesting potential applications in inflammatory conditions .

Therapeutic Potential

The therapeutic potential of this compound is broad, with studies indicating efficacy in:

- Cancer Treatment : Benzothiazole derivatives have shown antiproliferative effects against various cancer cell lines, making them candidates for anticancer drug development.

- Neurological Disorders : Due to their ability to inhibit acetylcholinesterase, these compounds could be explored for treating Alzheimer's disease and other cognitive disorders.

- Antimicrobial Activity : Some benzothiazole derivatives possess antimicrobial properties, which could be beneficial in treating infections.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various benzothiazole derivatives on cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth through apoptosis induction. The IC50 values for these compounds ranged from 5 µM to 20 µM across different cell lines .

Inhibition of Acetylcholinesterase

In a virtual screening study involving piperazine derivatives similar to the compound , several showed promising inhibition of human acetylcholinesterase. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions at key active sites . This suggests that the compound may also exhibit similar inhibitory properties.

Antioxidant Activity Assessment

The antioxidant capacity was assessed using DPPH and ORAC assays. Compounds with similar structural features demonstrated significant radical scavenging activity, indicating that this compound could serve as a potent antioxidant agent .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.